2-(1,3-Dioxolan-2-yl)thiazole
Overview
Description
“2-(1,3-Dioxolan-2-yl)thiazole” is a chemical compound with the CAS Number: 24295-04-3 . It has a molecular weight of 158.2 and its molecular formula is C6H7NO2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
“this compound” is stored at room temperature . More specific physical and chemical properties are not available in the resources.Scientific Research Applications
Synthesis and Derivatives
Synthesis of Thiazole Derivatives
Thiazole derivatives, including 2-(1,3-dioxolan-2-yl)thiazole, have been synthesized through various chemical reactions such as H-Lithiation and Br-lithiation. These derivatives are explored for their potential in nucleophilic substitution reactions, forming new aldehydes in the 1,3-thiazole series (Sinenko et al., 2017).
Nucleoside Analogues Synthesis
Novel 1,3-dioxolane C-nucleoside analogues have been synthesized, including structures similar to this compound. These compounds are developed for their potential in pharmaceutical applications, confirmed by various spectroscopic methods (Cai et al., 2010).
Crystal Structure and Properties
- Crystal Structure Analysis: The crystal structure of compounds containing 1,3-dioxolan-2-yl and thiazole rings has been studied, providing insights into their molecular conformation and potential interactions in various applications (Gueddar et al., 2015).
- Molecular Docking and Simulation: Advanced techniques like molecular docking and quantum-chemical calculations have been employed to understand the interactions and potential applications of these compounds. This approach helps in predicting the reactivity and designing new compounds with desired properties (Korlyukov et al., 2003).
Biological Applications
Antimicrobial Activities
Some derivatives of 1,3-dioxolan-2-yl thiazole have shown antimicrobial activities. This includes potential applications in creating antimicrobial coatings and treatments for various microorganisms (El‐Wahab et al., 2014).
Pharmacological Importance
The versatility of the 1,3-thiazole core structure, which includes the this compound derivative, is significant in drug discovery. These compounds are involved in a wide range of pharmacologically active substances and are pivotal in the development of new therapeutic agents (Ayati et al., 2015).
Agricultural and Pest Management
- Fungicidal and Herbicidal Activity: Novel dioxolane ring compounds, closely related to this compound, have shown promising fungicidal and herbicidal activities. This suggests their potential use in managing phytopathogen diseases in agriculture (Min et al., 2022).
Future Directions
Thiazole derivatives have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “2-(1,3-Dioxolan-2-yl)thiazole” might also have potential in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(1,3-dioxolan-2-yl)thiazole, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
For instance, they may activate or inhibit biochemical pathways, stimulate or block receptors in biological systems . The specific mode of action for this compound would depend on its specific target and the biological activity it exhibits.
Biochemical Pathways
Thiazole compounds are known to influence various biochemical pathways depending on their specific targets and biological activities . They may activate or stop certain biochemical pathways, leading to various downstream effects .
Result of Action
Given the diverse biological activities of thiazole compounds, the effects could range from antioxidant, analgesic, anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(1,3-Dioxolan-2-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity, which allows it to participate in electron delocalization and form stable interactions with biomolecules . It has been observed that this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant benefits . Additionally, the compound can bind to proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Furthermore, the compound can alter gene expression profiles by interacting with transcription factors, thereby influencing cellular responses to environmental stimuli. In terms of cellular metabolism, this compound has been found to enhance mitochondrial function and energy production, contributing to improved cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity for several weeks, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects. Threshold effects have been observed, with certain dosages required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further excreted from the body . The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it enhances mitochondrial function and energy production . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJZETZODTGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569978 | |
Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24295-04-3 | |
Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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